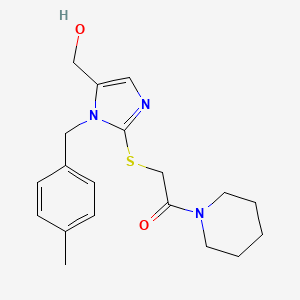

2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Description

Evolution of Histamine H3 Receptor Research

The histamine H3 receptor, first identified in 1983 as an autoreceptor regulating histamine release in rat brain slices, marked a pivotal advancement in neuropharmacology. Phylogenetic analyses reveal that H3R originated from a progenitor receptor through vertebrate-specific genome duplications, alongside the H4 receptor subtype. Early functional studies established its role in modulating neurotransmitter release, including acetylcholine, dopamine, and serotonin, positioning it as a critical regulator of cognitive and wake-promoting pathways. The cloning of the human H3R gene in 1999 (Gene ID: 11255) confirmed its membership in the G protein-coupled receptor (GPCR) superfamily and enabled high-throughput screening of ligands.

Comparative genomics further demonstrated interspecies pharmacological differences, particularly between human and rodent H3Rs, necessitating species-specific drug development strategies. For instance, two amino acid substitutions in transmembrane domains account for divergent ligand affinities, complicating preclinical evaluations. These evolutionary and structural insights underpinned efforts to design subtype-selective antagonists with optimized pharmacokinetic profiles.

Discovery Timeline of Imidazole and Non-Imidazole H3 Antagonists

The H3R ligand discovery timeline reflects iterative optimization driven by pharmacological challenges:

Imidazole-based ligands like thioperamide faced limitations due to hepatotoxicity and poor central nervous system (CNS) penetration. The 2003 synthesis of 1-(4-(phenoxymethyl)benzyl)piperidines exemplified early non-imidazole antagonists, achieving nanomolar affinity (Ki = 2.1 nM) and oral bioavailability in mice. Subsequent efforts focused on replacing the imidazole ring with nitrogen-containing heterocycles, culminating in pitolisant, an FDA-approved piperidine-based inverse agonist.

Transition from Imidazole to Hybrid Structural Scaffolds

The structural evolution of H3R antagonists involved three phases:

Imidazole Dominance (1983–2000): Early ligands retained histamine’s imidazole ring, as seen in (R)-α-methylhistamine (H3R agonist) and clobenpropit (antagonist). However, imidazole’s high polarity limited blood-brain barrier penetration, while its affinity for cytochrome P450 enzymes risked drug-drug interactions.

Non-Imidazole Breakthroughs (2000–2010): Piperidine and pyrrolidine derivatives emerged as viable alternatives. For example, ABT-239 (a pyrrolidine-based antagonist) exhibited 50-fold greater H3R selectivity over H1/H2 receptors and enhanced wake-promoting efficacy in rodent models.

Hybrid Scaffolds (2010–Present): Combining imidazole’s high affinity with piperidine’s pharmacokinetic advantages, compounds like 2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone integrate a thioether-linked imidazole core with a piperidine ketone tail. This design preserves critical hydrogen-bonding interactions with H3R’s transmembrane residues (e.g., Asp114, Glu206) while improving metabolic stability.

Positioning of Piperidine-Containing Compounds in H3 Receptor Pharmacology

Piperidine-containing antagonists occupy a unique niche due to their balanced pharmacodynamic and pharmacokinetic properties:

| Feature | Imidazole-Based Antagonists | Piperidine-Based Antagonists |

|---|---|---|

| Receptor Affinity | High (Ki < 10 nM) | Moderate to High (Ki = 2–50 nM) |

| CNS Penetration | Limited by polarity | Enhanced via reduced hydrogen bonding |

| Metabolic Stability | Low (CYP450 interactions) | High (resistance to oxidative metabolism) |

| Selectivity | Moderate (H1/H2 off-target effects) | High (≥100-fold selectivity over H1/H2) |

The target compound exemplifies this class, merging a 5-hydroxymethylimidazole moiety—critical for H3R binding—with a lipophilic piperidine ethanone tail that enhances membrane permeability. Molecular docking studies suggest the piperidine nitrogen forms a salt bridge with Glu206, stabilizing the receptor’s inactive conformation. Such hybrids represent a strategic compromise, addressing the shortcomings of pure imidazole or non-imidazole scaffolds while leveraging their respective strengths.

Properties

IUPAC Name |

2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S/c1-15-5-7-16(8-6-15)12-22-17(13-23)11-20-19(22)25-14-18(24)21-9-3-2-4-10-21/h5-8,11,23H,2-4,9-10,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRKHAJLAKEQCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)N3CCCCC3)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic molecule that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : 2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

- Molecular Formula : C19H25N3O2S

- Molecular Weight : 359.5 g/mol

- CAS Number : 899747-94-5

The structural complexity of this compound includes an imidazole ring, a piperidine moiety, and a thioether linkage, contributing to its unique chemical behavior and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The imidazole group is known for its ability to interact with various enzymes, potentially inhibiting their activity. This characteristic is shared with other imidazole derivatives that have shown antimicrobial properties .

- Receptor Modulation : The piperidine component may influence neurotransmitter receptors, particularly those related to serotonin and dopamine pathways, thus impacting mood and behavior .

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial effects against various bacterial and fungal strains. This is likely due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of related compounds. For instance, derivatives containing piperidine have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi. The following table summarizes the antimicrobial activity observed in related compounds:

| Compound Name | Microbial Strain Tested | Activity Observed |

|---|---|---|

| Compound A | E. coli | Moderate |

| Compound B | S. aureus | High |

| Compound C | C. albicans | Low |

These findings indicate that modifications to the piperidine and imidazole structures can significantly impact their efficacy against specific pathogens.

Case Studies

In a notable study published in PMC, researchers synthesized several derivatives of 2-(piperidin-1-yl)ethanone and assessed their antimicrobial properties using serial dilution methods. Compounds with structural similarities to our target compound exhibited varying degrees of antibacterial activity, suggesting that the introduction of specific functional groups can enhance biological efficacy .

Potential Therapeutic Applications

Given its structural features and biological activities, 2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone holds promise for various therapeutic applications:

- Antimicrobial Agents : Its potential as an antimicrobial agent makes it a candidate for further development in treating infections caused by resistant strains of bacteria and fungi.

- Neurological Disorders : Due to its interaction with neurotransmitter systems, this compound may be explored for its effects on mood disorders or neurodegenerative diseases.

- Cancer Research : The imidazole derivatives are being investigated for their role in cancer therapy, particularly in targeting specific tumor-related pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below compares key structural elements of the target compound with analogs from the evidence:

Key Observations :

- 4-Methylbenzyl at the imidazole 1-position is unique compared to sertaconazole’s dichlorophenyl group or oxadiazole-based analogs .

- Thioether-piperidinyl ethanone linkage is structurally analogous to tetrazole-piperidinyl ethanone derivatives , but the imidazole core may confer distinct electronic properties.

Target Compound:

Imidazole Core Formation : Condensation of glyoxal with amines or thioureas.

Substitution : Introduction of 4-methylbenzyl at position 1 via alkylation.

Thioether Formation : Reaction of a 2-mercaptoimidazole intermediate with chloroacetyl piperidine.

Comparison with Analog Syntheses:

- Tetrazole-Piperidinyl Ethanone Derivatives : Aryl tetrazoles synthesized via sodium azide/triethyl orthoformate. Chloroacetylation followed by piperidine substitution. Contrast: Target compound uses imidazole instead of tetrazole.

- Oxadiazole-Thio Derivatives :

- Phenacyl bromide reacted with carbohydrazides to form oxadiazole-thio linkers.

- Contrast: Target compound employs simpler thioether formation.

- Sertaconazole : Etherification of imidazole ethanol with benzo[b]thienyl chlorides. Contrast: More complex heterocyclic systems compared to the target compound.

Pharmacological Implications (Inferred from Analogs)

- Antifungal Activity : Sertaconazole’s benzo[b]thiophene and dichlorophenyl groups contribute to broad-spectrum antifungal action . The target compound’s 4-methylbenzyl and hydroxymethyl groups may modulate lipophilicity and target binding.

- Bacterial Targets : Thioether-linked imidazoles (e.g., ) exhibit antibacterial activity via membrane disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.